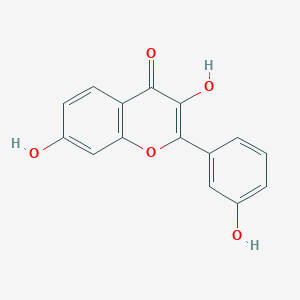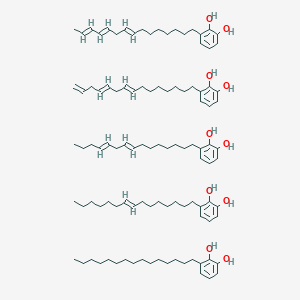
Dapagliflozin-Verunreinigung 3
Übersicht
Beschreibung
Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of Dapagliflozin Impurity 3 is crucial for ensuring the quality and safety of dapagliflozin.
Wissenschaftliche Forschungsanwendungen
Dapagliflozin Impurity 3 is primarily studied in the context of pharmaceutical research to understand its impact on the safety and efficacy of dapagliflozin. It is used in stability studies to evaluate the degradation behavior of dapagliflozin under various conditions such as acidic, alkaline, oxidative, photolytic, and dry-heat degradation . Additionally, it is used in toxicity studies to assess its potential cytotoxic effects on cells .
Wirkmechanismus
Target of Action
The primary target of Dapagliflozin and its derivatives is the sodium-glucose cotransporter 2 (SGLT2) which is primarily located in the proximal tubule of the nephron . SGLT2 facilitates 90% of glucose reabsorption in the kidneys .
Mode of Action
Dapagliflozin and its derivatives work by inhibiting SGLT2. By inhibiting SGLT2, these compounds reduce reabsorption of filtered glucose and thereby promote urinary glucose excretion . This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus .
Biochemical Pathways
The inhibition of SGLT2 by Dapagliflozin and its derivatives disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in urinary glucose excretion. This results in a decrease in blood glucose levels, providing a therapeutic benefit for individuals with type 2 diabetes .
Pharmacokinetics
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . Renal and hepatic impairment decreased the clearance of Dapagliflozin to Dapagliflozin 3-O-glucuronide (D3OG) and the clearance of D3OG . Dapagliflozin 3-O-glucuronide elimination occurs mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .
Result of Action
The inhibition of glucose reabsorption in the kidneys by Dapagliflozin and its derivatives leads to a decrease in blood glucose levels. This can help improve glycemic control in individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of Dapagliflozin and its derivatives can be influenced by various environmental factors such as the patient’s renal and hepatic function. For instance, renal and hepatic impairment can decrease the clearance of Dapagliflozin to D3OG and the clearance of D3OG .
Biochemische Analyse
Biochemical Properties
It is known that Dapagliflozin and its related impurities have been evaluated for toxicity using 3T3 cells . The impurity 3 showed significant damage in cytotoxicity tests at a concentration of 0.5 μM, being even more expressive at higher concentrations .
Cellular Effects
It is known that Dapagliflozin significantly influences glucose metabolism
Molecular Mechanism
As a related compound to Dapagliflozin, it may share similar mechanisms of action, such as inhibiting the SGLT2 protein in the kidneys
Temporal Effects in Laboratory Settings
It is known that Dapagliflozin and its related impurities have been evaluated for toxicity over time
Metabolic Pathways
As a related compound to Dapagliflozin, it may be involved in similar metabolic pathways, such as those involving the SGLT2 protein
Vorbereitungsmethoden
The synthesis of Dapagliflozin Impurity 3 involves several steps starting from D-glucose. The process includes reactions such as aldehyde group protection using ethanethiol, benzyl group addition, ethanethiol removal, condensation, and benzyl group removal . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and identify impurities, ensuring the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Dapagliflozin Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and sodium hydroxide for base-catalyzed reactions . The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Vergleich Mit ähnlichen Verbindungen
Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Dapagliflozin Impurity 3 is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- Benzylic hydroxy dapagliflozin
- Oxo dapagliflozin
- Desethyl dapagliflozin
Understanding and controlling the levels of Dapagliflozin Impurity 3 is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOQFANGSVXKK-ADAARDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)








![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)


